molecular formula C10H11NO2 B3231357 Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate CAS No. 1318759-82-8

Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

Cat. No.: B3231357
CAS No.: 1318759-82-8
M. Wt: 177.2 g/mol
InChI Key: MSMHALSMBLNCJM-UHFFFAOYSA-N
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Description

Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is a heterocyclic compound that features a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate typically involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is facilitated by the use of sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide, which act as both reagents and catalysts . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is unique due to its ester functional group, which imparts distinct chemical properties and reactivity compared to its analogues

Properties

IUPAC Name

methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-5-7-3-2-4-9(7)11-6-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMHALSMBLNCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCC2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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